molecular formula C7H6O2 B032344 Benzoic Acid-18O2 CAS No. 17217-84-4

Benzoic Acid-18O2

Cat. No. B032344
CAS RN: 17217-84-4
M. Wt: 126.12 g/mol
InChI Key: WPYMKLBDIGXBTP-UUQIGZEMSA-N
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Description

Benzoic Acid-18O2 is a derivative of benzoic acid, an aromatic carboxylic acid that is significant in various fields including pharmaceuticals, food, and material industries. It is a structurally important motif in drug molecules and natural products.

Synthesis Analysis

  • Benzoic acid derivatives, including Benzoic Acid-18O2, can be synthesized via Pd(II)-catalyzed meta-C–H functionalizations, offering tools for organic synthesis using molecular oxygen as the terminal oxidant (Li et al., 2016).
  • Another pathway involves the Solar Thermal Electrochemical Process (STEP), where the synthesis of benzoic acid is driven by solar energy, demonstrating an efficient method for producing benzoic acid derivatives (Zhu et al., 2014).

Molecular Structure Analysis

  • The molecular structure of benzoic acid has been determined using gas-phase electron diffraction and theoretical calculations, indicating a coplanar arrangement of the carboxyl group with the phenyl ring (Aarset et al., 2006).

Chemical Reactions and Properties

  • Benzoic acid and its derivatives undergo various chemical reactions, such as ortho-hydroxylation to form salicylic acid, indicating the versatility of benzoic acid in chemical transformations (Taktak et al., 2005).

Physical Properties Analysis

  • The crystalline structure of benzoic acid at room temperature and at low temperatures (down to 5 K) has been extensively studied, revealing the presence of centrosymmetric dimers linked by hydrogen bonds (Feld et al., 1981).

Chemical Properties Analysis

  • Benzoic acid's reactivity with radicals such as OH, NO3, and SO4− in the atmosphere has been explored, highlighting its importance in environmental chemistry and its potential role in atmospheric aerosol particles (Zhang et al., 2019).
  • Additionally, benzoic acid's thermodynamic behavior in mixtures with water and organic solvents is crucial for understanding its stability and solubility, which are essential for its applications in pharmaceutical research (Reschke et al., 2016).

Scientific Research Applications

  • Adsorption on Metal Oxide Surfaces : Benzoic acid adsorbs on metal oxide surfaces to form metal benzoates, which involves bond formation between oxygen-deficient metal sites and the carboxylic acid oxygen. This study was particularly focused on titanium and aluminum surfaces (Hagaman et al., 2012).

  • Preservatives and Flavoring Agents : Widely used in food, cosmetic, hygiene, and pharmaceutical products as preservatives and flavoring agents. The widespread use implicates high human exposure and potential public health concerns (del Olmo et al., 2017).

  • Agricultural Productivity : At a specific concentration, benzoic acid can increase growth, yield, and oil quality in soybean plants, demonstrating a more pronounced effect than salicylic acid (Sadak et al., 2013).

  • Organic Synthesis : A general protocol for meta-C-H olefination of benzoic acid derivatives is presented, providing useful tools for step-economical organic synthesis (Li et al., 2016).

  • Pharmaceutical Mixtures : The study of pure-component parameters for benzoic acid aids in process design and solubility screening, particularly in pharmaceutical mixtures (Reschke et al., 2016).

  • Enzyme Catalysis : In tobacco leaves, benzoic acid is involved in salicylic acid biosynthesis, catalyzed by a novel soluble, high molecular weight cytochrome P450 enzyme, with its activity induced under certain conditions (León et al., 1995).

  • Environmental Applications : Techniques like photocatalytic degradation and electrochemical oxidation involve benzoic acid for the removal of pollutants and dissolved organic carbon in water treatment processes (Velegraki & Mantzavinos, 2008; Velegraki et al., 2010).

properties

IUPAC Name

(18O2)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-UUQIGZEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=[18O])[18OH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic Acid-18O2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic Acid-18O2
Reactant of Route 2
Benzoic Acid-18O2
Reactant of Route 3
Benzoic Acid-18O2
Reactant of Route 4
Benzoic Acid-18O2
Reactant of Route 5
Benzoic Acid-18O2
Reactant of Route 6
Benzoic Acid-18O2

Citations

For This Compound
1
Citations
D Indurugalla, AJ Bennet - Canadian Journal of Chemistry, 2008 - cdnsciencepub.com
Le 4,6-O-benzylidène-α-D-glucopyranoside de méthyle a été transformé en 2-azido-2-désoxy-4,6-O-benzylidène-α-D-altropyranoside par le biais d’une voie de synthèse qui incorpore …
Number of citations: 8 cdnsciencepub.com

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